molecular formula C17H26N2O3S B6571132 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide CAS No. 946299-23-6

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide

Cat. No.: B6571132
CAS No.: 946299-23-6
M. Wt: 338.5 g/mol
InChI Key: WYCAXWWJXISLJV-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is a complex organic compound featuring a tetrahydroquinoline core with various substituents, making it structurally interesting

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis approach:

  • Formation of the Tetrahydroquinoline Core: : Start by synthesizing the 1,2,3,4-tetrahydroquinoline scaffold through catalytic hydrogenation of quinoline in the presence of hydrogen and a palladium on carbon (Pd/C) catalyst.

  • Sulfonylation: : Introduce the propane-1-sulfonyl group via reaction with propane-1-sulfonyl chloride in the presence of a base like triethylamine (TEA), which acts as an acid scavenger.

  • Amide Formation: : Finally, introduce the butanamide group through acylation using 3-methylbutanoyl chloride under basic conditions.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions like solvent choice, temperature, and catalysts is essential for higher yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate (KMnO4) to potentially oxidize the tetrahydroquinoline ring or sulfonyl group.

  • Reduction: : Reduction with lithium aluminium hydride (LiAlH4) to target carbonyl groups or modify the quinoline ring.

  • Substitution: : Nucleophilic substitutions at positions susceptible within the compound, such as the butanamide moiety.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution conditions: : Basic (e.g., NaOH) or acidic (e.g., HCl) environments depending on the specific substituent being introduced.

Major Products Formed:
  • Oxidation products: : Ketones or carboxylic acids derived from the tetrahydroquinoline ring.

  • Reduction products: : Alcohols or amines from carbonyl group reductions.

  • Substitution products: : Varied based on the introduced substituent, potentially leading to modifications on the butanamide group.

Scientific Research Applications

Chemistry:

  • Building Block for Complex Molecules: : Its structural elements make it a valuable intermediate for synthesizing more complex molecules in organic synthesis.

Biology and Medicine:
  • Pharmacological Potential: : Exploration of its biological activities, such as antimicrobial or anticancer properties, due to its complex structure and functional groups.

Industry:
  • Material Science: : Potential use in developing new materials due to its unique structural properties.

  • Chemical Catalysts: : Investigated for roles in catalysis, given the reactivity of its functional groups.

Mechanism of Action

Effects: The compound's biological activities are mediated through interactions with molecular targets such as enzymes or receptors.

Molecular Targets and Pathways:
  • Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Receptor Binding: : Potential to bind to specific receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide: : Slight structural variation that could lead to different reactivity or biological activity.

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide: : Lacks the 3-methyl group, which may affect its overall properties.

Uniqueness:
  • Unique Structural Features: : The specific arrangement of substituents, such as the 3-methyl and sulfonyl groups, confer distinctive reactivity and potential bioactivity.

  • Functional Versatility: : The compound’s diverse functional groups enhance its versatility in various chemical and biological contexts.

Hopefully this deep dive covers everything you need to know about 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide!

Properties

IUPAC Name

3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-14-7-8-15(12-16(14)19)18-17(20)11-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCAXWWJXISLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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